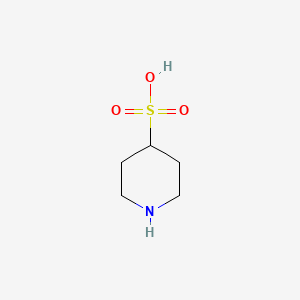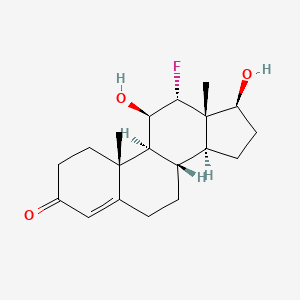
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Wissenschaftliche Forschungsanwendungen
1. Aromatase Inhibition and Steroid Synthesis
- Research by Numazawa et al. (2002) details the synthesis and molecular modeling of related steroid compounds, emphasizing their role as competitive inhibitors of estrogen synthetase (aromatase). This is crucial for understanding the mechanism of steroid synthesis and its manipulation for therapeutic purposes (Numazawa, Yamada, Watari, & Ando, 2002).
2. Metabolic Transformation in Equine Subjects
- A study by Stanley, Kent, and Rodgers (1997) examined the metabolism of fluoxymesterone, a related compound, in horses. They identified major metabolites through high-performance liquid chromatography-mass spectrometric analysis, which is essential for understanding its metabolic pathway in equine species (Stanley, Kent, & Rodgers, 1997).
3. Microbial Transformation and Bioconversion
- Research on the microbial transformation of similar androstene compounds by fungi such as Beauveria bassiana demonstrates the ability to produce hydroxylated metabolites. This study by Xiong et al. (2006) is significant for biotechnological applications, particularly in the field of bioconversion (Xiong et al., 2006).
4. Synthesis and Evaluation of Analogous Fluorosteroids
- Reyes-Moreno et al. (2009) focused on the synthesis of novel fluorosteroids, analyzing their anabolic and androgenic evaluation. This research provides insights into the development of steroids with potentially improved therapeutic properties (Reyes-Moreno et al., 2009).
5. Development of Imaging Agents
- Castonguay et al. (1978) explored the synthesis of fluorinated androstanes for use in prostate imaging. Their research contributes to the development of diagnostic tools in medical imaging, particularly for prostate health (Castonguay, Counsell, Skinner, & Pozderac, 1978).
6. Potential in Positron Emission Tomography (PET) Imaging
- Ahmed et al. (2007) developed an automated synthesis procedure for a radiopharmaceutical, potentially improving PET imaging of estrogen receptor densities in breast cancer patients. This signifies the compound's potential application in advanced medical imaging (Ahmed, Langlois, Rodrigue, Bénard, & Lier, 2007).
Eigenschaften
CAS-Nummer |
1649-30-5 |
|---|---|
Produktname |
12alpha-Fluoro-11beta,17beta-dihydroxyandrost-4-en-3-one |
Molekularformel |
C19H27FO3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,12R,13S,14S,17S)-12-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO3/c1-18-8-7-11(21)9-10(18)3-4-12-13-5-6-14(22)19(13,2)17(20)16(23)15(12)18/h9,12-17,22-23H,3-8H2,1-2H3/t12-,13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
JKRMUSMTFMBPFM-HPLVRFQDSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H]([C@@H]([C@]4([C@H]3CC[C@@H]4O)C)F)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(C(C4(C3CCC4O)C)F)O |
Andere CAS-Nummern |
1649-30-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



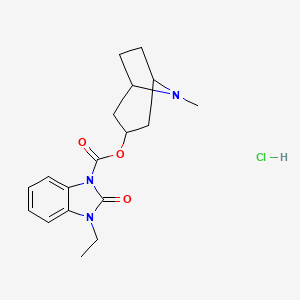
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)
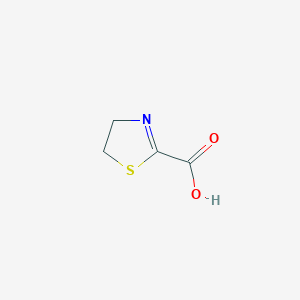


![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
![[(2S,5R)-5-[2-amino-6-(cyclopropylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol](/img/structure/B1220712.png)

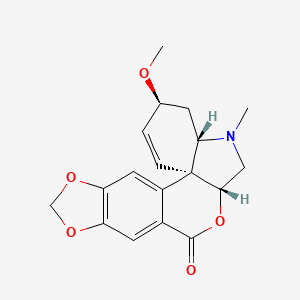
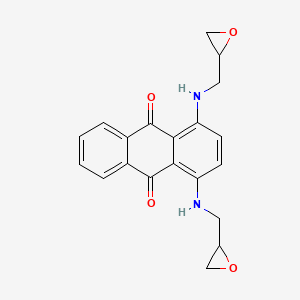
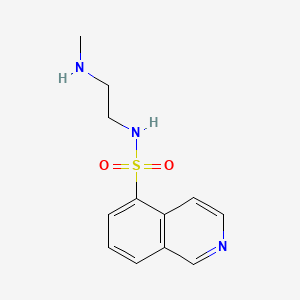
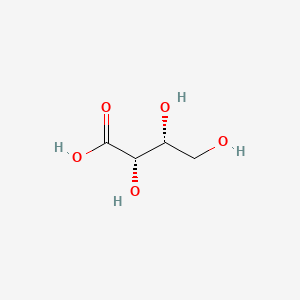
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1220721.png)
